molecular formula C26H21N5O2 B2526180 (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 904811-16-1

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2526180
CAS RN: 904811-16-1
M. Wt: 435.487
InChI Key: RQJUZZFGAUWPTN-UHFFFAOYSA-N
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Description

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C26H21N5O2 and its molecular weight is 435.487. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

This compound has garnered attention in cancer research due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, and preliminary results suggest that it exhibits cytotoxic activity against cancer cells . Further studies are needed to elucidate its mechanisms of action and optimize its efficacy.

Antioxidant Activity

The compound’s antioxidant properties make it valuable for combating oxidative stress-related diseases. In fact, one of its derivatives, 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone or Radicava), is used intravenously to aid stroke recovery and treat amyotrophic lateral sclerosis (ALS) . Investigating its antioxidant mechanisms and potential therapeutic applications remains an active area of research.

Photoluminescent Materials

Interestingly, related pyrazolone derivatives exhibit excellent fluorescence properties. Researchers have explored their use as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials . These applications bridge the gap between chemistry and technology.

Remember, while these applications hold promise, further studies are essential to validate and optimize the compound’s potential. Researchers worldwide continue to unravel its secrets, and who knows—the next breakthrough might be just around the corner! 🌟🔬🧪

Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic, and tautomeric investigation of 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40), 1–11. DOI: 10.1007/s12039-021-01902-9 Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1,3,4-oxadiazoles and their biological application. (2020). InTechOpen. DOI: 10.5772/intechopen.92394 1,2,3-Triazoles: Synthesis and Biological Application. (2020). InTechOpen. DOI: 10.5772/intechopen.92394

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c1-17-24(26(32)30-15-7-11-18-8-5-6-12-23(18)30)27-29-31(17)20-13-14-22-21(16-20)25(33-28-22)19-9-3-2-4-10-19/h2-6,8-10,12-14,16H,7,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJUZZFGAUWPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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